

Spectroscopic Profile of 4-Methylazepane: A Technical Guide

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Compound of Interest

Compound Name: 4-Methylazepane

Cat. No.: B121462

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Disclaimer: Experimental spectroscopic data (NMR, IR, and MS) for **4-Methylazepane** is not readily available in public scientific databases. This guide provides a predicted spectroscopic profile based on established principles of organic spectroscopy and computational prediction tools. The information herein is intended to serve as a reference for researchers, scientists, and drug development professionals for the identification and characterization of **4-Methylazepane**.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of **4-Methylazepane**.

Table 1: Predicted ^1H NMR Spectroscopic Data for **4-Methylazepane** (CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~0.95	Doublet	3H	$-\text{CH}_3$
~1.2-1.4	Multiplet	2H	$-\text{CH}_2-$ (C5)
~1.5-1.7	Multiplet	3H	$-\text{CH}-$ (C4), $-\text{CH}_2-$ (C3 or C5 protons)
~1.8 (variable)	Broad Singlet	1H	N-H
~2.6-2.8	Multiplet	4H	$-\text{N-CH}_2-$ (C2, C7)

Note: The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature. The multiplicity of the methylene protons can be complex due to overlapping signals.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **4-Methylazepane** (CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
~22.5	-CH ₃
~30.0	C4
~36.0	C3, C5
~49.0	C2, C7

Table 3: Predicted Key IR Absorption Bands for **4-Methylazepane**

Wavenumber (cm^{-1})	Vibration Type	Intensity
~3350-3310	N-H stretch	Weak to Medium
~2950-2850	C-H stretch (alkane)	Strong
~1460	C-H bend (methylene)	Medium
~1250-1020	C-N stretch (aliphatic amine)	Medium to Weak
~910-665	N-H wag	Medium, Broad

Table 4: Predicted Mass Spectrometry Data for **4-Methylazepane**

m/z	Interpretation
113	$[M]^+$ (Molecular Ion)
98	$[M-CH_3]^+$
84	$[M-C_2H_5]^+$
70	$[M-C_3H_7]^+$
56	Alpha-cleavage fragment
43	Alpha-cleavage fragment

Note: The fragmentation pattern of cyclic amines can be complex. The most characteristic fragmentation is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data. Specific parameters would need to be optimized for **4-Methylazepane**.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **4-Methylazepane** in about 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a 5 mm NMR tube. The use of an internal standard such as tetramethylsilane (TMS) is recommended for referencing the chemical shifts to 0 ppm.
- Data Acquisition:
 - 1H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a sufficient number of scans is used to obtain a good signal-to-noise ratio. The addition of a few drops of D_2O to the NMR tube will result in the exchange of the N-H proton with deuterium, causing the N-H signal to disappear from the spectrum, which can be a useful diagnostic tool.[\[1\]](#)

- ^{13}C NMR: Acquire the carbon NMR spectrum on the same instrument. Proton-decoupled mode is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ^{13}C NMR compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

2.2 Infrared (IR) Spectroscopy

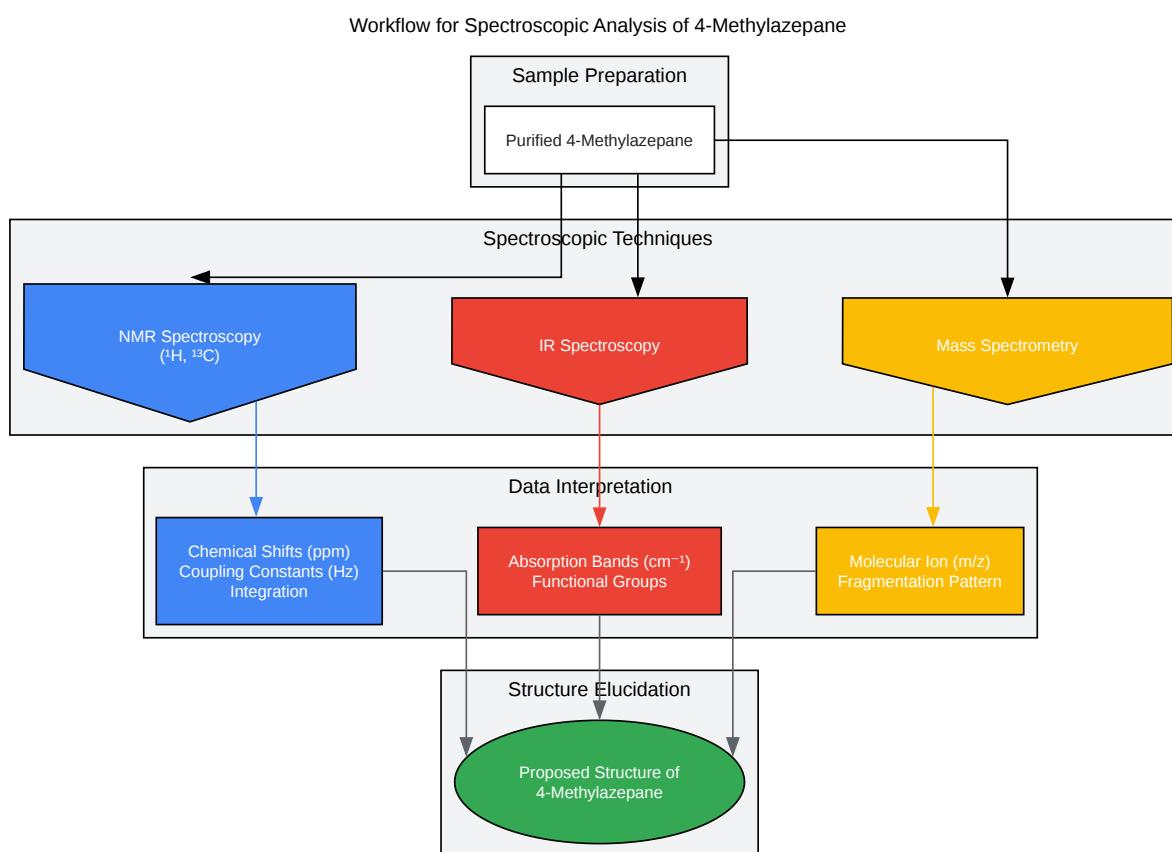
- Sample Preparation:
 - Neat (Liquid): Place a drop of liquid **4-Methylazepane** between two KBr or NaCl plates to form a thin film.
 - Attenuated Total Reflectance (ATR): Place a drop of the sample directly on the crystal of an ATR accessory. This is often the simplest method for liquid samples.
- Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum. For secondary amines, a single N-H stretching band is expected in the 3350-3310 cm^{-1} region.[2]

2.3 Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like **4-Methylazepane**, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.
- Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions produced.
- Data Analysis: Identify the molecular ion peak ($[\text{M}]^+$). For a compound containing one nitrogen atom, the molecular weight will be an odd number according to the nitrogen rule.[3] Analyze the fragmentation pattern to deduce the structure. The primary fragmentation pathway for aliphatic amines is alpha-cleavage, where the C-C bond adjacent to the nitrogen is broken.[4]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a compound like **4-Methylazepane**.



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Caption: Spectroscopic analysis workflow for **4-Methylazepane**.

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